![molecular formula C16H23ClN2O3 B6641557 (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone, also known as ML352, is a small molecule drug candidate that has been developed for the treatment of various diseases.
Mechanism of Action
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone works by inhibiting the activity of PPT1. PPT1 is an enzyme that plays a critical role in the regulation of cellular metabolism and survival. By inhibiting the activity of PPT1, (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone can induce apoptosis (cell death) in cancer cells and slow down their growth.
Biochemical and Physiological Effects
Studies have shown that (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone can induce apoptosis in cancer cells without affecting normal cells. This is an important finding as it suggests that (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone may have fewer side effects compared to traditional chemotherapy drugs. (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone has also been shown to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone is its specificity for PPT1. This makes it a promising drug candidate for the treatment of cancer and other diseases. However, one limitation of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the efficacy of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone in combination with other drugs for the treatment of cancer. Additionally, more research is needed to understand the mechanism of action of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone was first reported by researchers at the University of Michigan in 2016. The synthesis involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-(2-bromoethyl)-4-methoxy-2,3-dihydro-1H-pyrrole to form the intermediate compound. The intermediate is then reacted with 1-(2-aminoethyl)piperazine and 2-bromo-1-hydroxybutane to form (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone has been studied for its potential use in the treatment of various diseases. One of the most promising applications of (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone is in the treatment of cancer. Studies have shown that (5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone can inhibit the growth of cancer cells by targeting a specific enzyme called PPT1. PPT1 is overexpressed in many types of cancer and plays a critical role in cancer cell survival.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-3-13(11-20)18-6-8-19(9-7-18)16(21)14-10-12(17)4-5-15(14)22-2/h4-5,10,13,20H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPQGHSJJWGWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone |
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